molecular formula C13H9NO B14295210 Benzo[f]quinolin-7(4H)-one CAS No. 114442-85-2

Benzo[f]quinolin-7(4H)-one

Cat. No.: B14295210
CAS No.: 114442-85-2
M. Wt: 195.22 g/mol
InChI Key: ZUSCRJRVDOSNIB-UHFFFAOYSA-N
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Description

Benzo[f]quinolin-7(4H)-one is a heterocyclic aromatic organic compound with the molecular formula C13H9NO It is a derivative of quinoline, characterized by a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinolin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinolin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzo[f]quinolin-7(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[f]quinolin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis or cell wall formation. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar ring structure but lacking the additional functional groups.

    Isoquinoline: Another isomer with the nitrogen atom in a different position.

    Benzo[h]quinoline: A structural isomer with different ring fusion.

Uniqueness

Benzo[f]quinolin-7(4H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

114442-85-2

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4H-benzo[f]quinolin-7-one

InChI

InChI=1S/C13H9NO/c15-13-5-1-3-9-10-4-2-8-14-12(10)7-6-11(9)13/h1-8,14H

InChI Key

ZUSCRJRVDOSNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=CC=C3C(=CC=CN3)C2=C1

Origin of Product

United States

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